methyl 5-bromo-2-methyl-1H-indole-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
This compound possesses the molecular formula C₁₁H₁₀BrNO₂ with a molecular weight of 268.11 g/mol. The compound is registered under Chemical Abstracts Service number 1225382-91-1, providing unambiguous identification in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name accurately describes the substitution pattern: this compound, indicating the presence of a bromine atom at position 5, a methyl group at position 2, and a methyl carboxylate ester functionality at position 3 of the indole ring system.
The molecular architecture consists of a bicyclic indole core structure with specific substituent positioning that significantly influences the compound's chemical behavior and physical properties. The indole ring system maintains planarity, with the carboxylate group adopting a planar arrangement with respect to the indole framework. The bromine substituent at the 5-position introduces significant electronic effects due to its electronegativity and steric bulk, while the 2-methyl group provides additional steric considerations and electronic donation through hyperconjugation effects.
The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)OC, which precisely encodes the connectivity and substitution pattern. The International Chemical Identifier string InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 provides complete structural information including stereochemistry where applicable. The corresponding International Chemical Identifier Key IMOLADHPXONWFR-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of related indole-2-carboxylate derivatives provide valuable insights into the structural features and molecular packing arrangements of this compound class. Analysis of methyl 5-bromo-1H-indole-2-carboxylate revealed that the carboxylate group adopts a planar arrangement with respect to the indole ring system, with the sum of angles around the indole nitrogen atom being 359.9°, indicating sp² hybridization. The N—O1 intramolecular distance of 2.80 Å combined with a C8–N–C1–C9 torsion angle of −178.7° suggests possible π-conjugation between the pyrrole double bond and the carbonyl group.
The crystal structure exhibits stabilization through intermolecular hydrogen-bond interactions, particularly N–H···O hydrogen bonds between adjacent molecules. These interactions create a network that influences the solid-state properties and packing efficiency. The monoclinic crystal system with space group P21/n demonstrates typical packing arrangements for indole derivatives, with unit cell parameters a = 12.911 Å, b = 3.907 Å, c = 18.923 Å, and β = 105.460°.
Conformational analysis studies on related indole alkaloids provide context for understanding the flexibility and preferred conformations of substituted indole derivatives. Dynamic nuclear magnetic resonance spectroscopy investigations of indole compounds with ester side chains reveal the presence of multiple conformers in solution, with rotation barriers typically ranging from 60-71 kJ/mol depending on the steric bulk of substituents. The presence of the 2-methyl group in this compound likely restricts conformational flexibility compared to unsubstituted analogues, potentially leading to preferred conformations that minimize steric interactions.
The three-dimensional conformational space of the molecule shows significant influence from both the bromine substituent and the methyl groups. Computational studies suggest that the preferred conformations minimize steric clashes while maximizing favorable electronic interactions between the aromatic system and the carbonyl group. The bromine atom's van der Waals radius of approximately 1.85 Å creates a significant steric environment that influences both intramolecular and intermolecular interactions.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization provides definitive structural confirmation and enables detailed analysis of electronic environments within the molecule. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic influence of the bromine substituent and the aromatic ring system. The methyl ester protons typically appear as a singlet at approximately 3.93 parts per million, while the 2-methyl group protons resonate around 2.72 parts per million. Aromatic proton signals appear in the region of 7.16-8.32 parts per million, with the H-4 proton (adjacent to bromine) showing characteristic downfield shifting due to the deshielding effect of the halogen substituent.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environments. Characteristic chemical shifts include the carbonyl carbon at approximately 164-167 parts per million, the aromatic carbons in the range of 105-135 parts per million, and the methyl carbons appearing at higher field positions. The carbon bearing the bromine substituent typically shows a distinctive chemical shift that aids in structural confirmation and substitution pattern determination.
Infrared spectroscopy reveals characteristic absorption bands that provide functional group identification and structural information. The carbonyl stretch of the methyl ester typically appears around 1745 cm⁻¹, while the indole N-H stretch occurs in the region of 3200-3300 cm⁻¹. Additional characteristic absorptions include aromatic C-H stretches around 3000 cm⁻¹ and C=C aromatic stretches in the 1400-1600 cm⁻¹ region. The presence of the bromine substituent may influence the exact frequencies of these absorptions through electronic effects.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 268/270 (reflecting the bromine isotope pattern) for the [M+H]⁺ ion. Characteristic fragmentation patterns include loss of the methyl ester group (loss of 59 mass units) and typical indole fragmentation pathways that provide structural confirmation. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis that confirms the presence of bromine.
Comparative Analysis with Related Indole Derivatives
Systematic comparison with structurally related indole derivatives reveals the specific influence of substitution patterns on molecular properties and behavior. The compound exhibits close structural similarity to methyl 5-bromo-1H-indole-3-carboxylate, differing only in the presence of the 2-methyl substituent. This additional methyl group significantly influences both electronic properties and synthetic accessibility, as the 2-position represents a site of increased nucleophilicity in indole chemistry.
Comparison with the corresponding 2-carboxylate isomer, methyl 5-bromo-1H-indole-2-carboxylate, reveals distinct differences in chemical reactivity and physical properties. The 3-carboxylate positioning in the target compound places the ester functionality at a site of enhanced electrophilicity, making it more susceptible to nucleophilic attack compared to the 2-carboxylate isomer. Additionally, the 3-position allows for greater conjugation with the indole π-system, potentially affecting both electronic properties and photophysical behavior.
Analysis of related bromo-substituted indole derivatives demonstrates the significant influence of halogen positioning on molecular properties. Comparison with 6-bromo analogues shows that 5-bromo substitution provides distinct electronic effects due to the different positioning relative to the indole nitrogen. The 5-position represents a site of moderate electronic influence, providing a balance between electronic activation and steric effects that makes these compounds valuable synthetic intermediates.
Table 1: Comparative Molecular Data for Related Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₁H₁₀BrNO₂ | 268.11 | 1225382-91-1 | Not reported |
| Methyl 5-bromo-1H-indole-3-carboxylate | C₁₀H₈BrNO₂ | 254.08 | 773873-77-1 | 210-212 |
| Methyl 5-bromo-1H-indole-2-carboxylate | C₁₀H₈BrNO₂ | 254.08 | 210345-56-5 | 483 |
| Methyl 2-methyl-1H-indole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 65417-22-3 | 164-166 |
The influence of the 2-methyl substitution becomes apparent when comparing nuclear magnetic resonance data with the unsubstituted 5-bromo analogue. The 2-methyl group introduces additional complexity in the aromatic region while providing a characteristic methyl signal that serves as a diagnostic feature. This substitution also influences the chemical shift of adjacent positions through electronic and steric effects, providing valuable structural information for identification and purity assessment.
Examination of synthetic accessibility reveals that this compound can be prepared through established methodologies involving either direct functionalization of pre-formed indole derivatives or cyclization approaches starting from appropriately substituted aniline precursors. The presence of the 2-methyl group requires specific synthetic strategies that account for the steric and electronic influence of this substituent during cyclization or substitution reactions.
Table 2: Spectroscopic Comparison Data
| Compound | ¹H NMR (ppm, CDCl₃) | ¹³C NMR Carbonyl (ppm) | IR C=O (cm⁻¹) |
|---|---|---|---|
| This compound | 2.72 (CH₃), 3.93 (OCH₃) | ~165 | ~1745 |
| Methyl 5-bromo-1H-indole-3-carboxylate | 3.93 (OCH₃), 8.67 (NH) | 164.13 | 1745 |
| Methyl 2-methyl-1H-indole-3-carboxylate | 2.72 (CH₃), 3.93 (OCH₃) | 166.7 | 1690 |
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLADHPXONWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225382-91-1 | |
| Record name | methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate typically involves the bromination of 2-methyl-1H-indole-3-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial production methods may involve more scalable processes, such as microwave-assisted synthesis, which has been shown to efficiently produce indole derivatives with high yields and regioselectivity . This method utilizes palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines under microwave irradiation.
Chemical Reactions Analysis
Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various substituents at the 5-position.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized indole derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate serves as a building block for synthesizing more complex indole derivatives, which are valuable in drug discovery. Its derivatives have demonstrated potential therapeutic applications, including:
- Antiviral Activity : Studies have shown that derivatives exhibit inhibitory activity against specific viruses, with IC50 values indicating their efficacy.
- Anticancer Properties : Research on MCF-7 breast cancer cells revealed that this compound can significantly reduce cell viability (IC50 = 14.8 μM) and induce apoptosis through downregulation of anti-apoptotic proteins .
Biological Research
The compound is instrumental in studying biological pathways due to its interactions with various molecular targets. Indole derivatives are known to modulate enzyme activity and receptor interactions, making them useful for elucidating biological mechanisms.
Neuropharmacology
Research has explored the potential of this compound in developing treatments for neurological disorders. Its ability to cross the blood-brain barrier allows for the synthesis of derivatives targeting neurotransmitter systems .
Environmental Chemistry
The compound's structural similarities to environmental toxins have led to investigations into its use in bioremediation efforts. Preliminary results suggest that certain indole derivatives can enhance the degradation of organic pollutants, contributing to cleaner ecosystems.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with similar indole derivatives:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 0.95 | Chlorine substitution affects biological activity |
| Methyl 6-methoxy-1H-indole-3-carboxylate | 0.87 | Different position of methoxy alters properties |
| Methyl 5-methoxy-1H-indole-3-carboxylate | 0.93 | Variation in substitution pattern impacts function |
The bromine substitution at the fifth position enhances reactivity and biological activity compared to other halogenated analogs .
Case Studies and Research Findings
Recent studies have highlighted various therapeutic potentials of this compound:
Case Study: Anticancer Activity
A study demonstrated significant anticancer activity against MCF-7 cells, indicating potential for further development as an anticancer agent .
Case Study: Antiviral Efficacy
Another investigation emphasized its effectiveness against viral infections, suggesting mechanisms involving inhibition of viral replication pathways .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, indole derivatives have been shown to bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific derivative and its target but often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
Key Comparisons :
Impact of Halogen Substitution :
- Bromine (in the target compound) balances reactivity and stability, making it a common choice for drug intermediates.
- Chlorine (smaller, less polarizable) may reduce binding affinity in enzyme inhibition .
- Iodine (larger, more polarizable) enhances interactions with hydrophobic pockets but increases synthetic complexity .
Analogues with Substituent Position Variations
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | C₁₁H₁₀BrNO₂ | Br at 5, CH₃ at 6 | Methyl at position 6 alters steric effects near the indole nitrogen, potentially reducing hydrogen-bonding capacity . |
| Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate | C₁₀H₇BrINO₂ | Br at 5, I at 2 | Iodine at position 2 increases steric hindrance, possibly limiting rotational freedom of the ester group . |
| Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate | C₁₇H₁₄BrNO₂ | Br at 5, phenyl at 3, ethyl ester | Phenyl group at position 3 enhances π-π stacking in receptor binding but reduces solubility . |
Impact of Substituent Position :
- Methyl at position 2 (target compound) provides moderate steric effects without significantly disrupting planarity of the indole ring.
Biological Activity
Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 240.10 g/mol. The compound features a bromine atom at the 5-position of the indole ring and a methyl ester functional group at the 3-position, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps, including substitution reactions where the bromine atom can be replaced by various nucleophiles. Common synthetic routes include:
- Substitution Reactions : The bromine can be substituted with amines or thiols.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
- Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often used to introduce diverse substituents at the 5-position .
Anticancer Properties
Recent studies indicate that this compound exhibits notable anticancer activity . Research has shown that this compound can inhibit tumor growth through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
- Inhibition of Cell Proliferation : It affects signaling pathways involved in cell growth and division.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in developing new antimicrobial agents .
The mechanism of action for this compound involves its interaction with specific biological targets, including:
- Enzymes and Receptors : The compound binds to various enzymes and receptors that regulate critical cellular processes, influencing pathways related to cancer and infection.
For example, it may inhibit specific kinases involved in cell proliferation or modulate receptor activity linked to stress responses .
Case Studies
Several case studies have explored the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| El Sayed et al. (2015) | Anticancer Activity | Demonstrated that the compound induces apoptosis in cancer cell lines. |
| Zhang et al. (2020) | Antimicrobial Efficacy | Reported significant antibacterial activity against multiple strains, particularly Staphylococcus aureus. |
| Morzyk-Ociepa et al. (2004) | Biological Activity | Highlighted the potential of indole derivatives in various therapeutic applications, including anti-inflammatory effects. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves copper(I)-catalyzed cyclization or substitution reactions. For example, describes a CuI-mediated coupling in PEG-400/DMF (2:1), yielding 50% after 12 hours. Key steps include azide-alkyne cycloaddition (Click chemistry) and purification via flash chromatography (70:30 ethyl acetate/hexane). Monitoring reaction progress with TLC (Rf = 0.30) and confirming purity via / NMR ensures reproducibility .
- Optimization : DOE (Design of Experiments) principles, as highlighted in , can systematically vary parameters (temperature, catalyst loading, solvent ratios) to maximize yield.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Analytical Workflow :
- NMR : Confirm substitution patterns (e.g., bromine at C5, methyl at C2) via NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) and NMR for carbonyl (δ ~165 ppm) and quaternary carbons .
- HRMS : Validate molecular weight (e.g., [M+H] expected at m/z 284.0) to rule out impurities .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Techniques :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts, as described in .
- Recrystallization : Solvent pairs like dichloromethane/hexane can improve crystalline purity.
Advanced Research Questions
Q. How do crystallographic methods address discrepancies in the electronic properties of this compound?
- Crystallography : SHELXL ( ) refines X-ray diffraction data to resolve bond-length distortions caused by bromine’s electron-withdrawing effect. ORTEP-III ( ) visualizes molecular packing and hydrogen-bonding networks, critical for understanding reactivity in solid-state reactions .
- Case Study : Compare experimental bond angles (C3-C4-Br) with DFT calculations to identify steric or electronic deviations.
Q. What is the impact of substituent positioning (e.g., bromine at C5 vs. C6) on the compound’s reactivity in cross-coupling reactions?
- Structural Analysis : ’s comparative table shows bromine at C5 enhances electrophilicity at C3, favoring Suzuki-Miyaura couplings. In contrast, C6 substitution reduces steric hindrance for Buchwald-Hartwig aminations .
- Experimental Validation : Perform kinetic studies (e.g., monitoring Pd-catalyzed coupling rates) to quantify positional effects .
Q. How can conflicting bioactivity data for this compound derivatives be reconciled?
- Data Contradiction Analysis :
- Assay Variability : Compare IC values across cell lines (e.g., notes fluorine at C7 enhances cytotoxicity but reduces solubility).
- Metabolic Stability : Use LC/MS (as in ) to track degradation products that may skew activity results .
Q. What advanced computational methods predict the interaction of this compound with biological targets?
- In Silico Tools :
- Docking Studies : AutoDock Vina models binding to kinases (e.g., EGFR), leveraging the carboxylate’s hydrogen-bonding potential.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, explaining variance in experimental IC values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
